molecular formula C16H18N2O5S B11682321 Ethyl 2-(3,4-dimethoxybenzamido)-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-(3,4-dimethoxybenzamido)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11682321
M. Wt: 350.4 g/mol
InChI Key: ICLOPAWOVIDOCB-UHFFFAOYSA-N
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Description

Ethyl 2-(3,4-dimethoxybenzamido)-4-methyl-1,3-thiazole-5-carboxylate is a synthetic thiazole-carboxylate derivative of interest in medicinal chemistry, particularly in the investigation of multidrug resistance (MDR) in cancer. This compound shares a core structural scaffold with a class of molecules known to interact with P-glycoprotein (P-gP), a key ATP-binding cassette (ABC) transporter responsible for the efflux of chemotherapeutic agents from cancer cells, leading to treatment failure . Research on analogous compounds indicates that such structures can act as potent modulators of P-gP's ATPase activity, either stimulating or inhibiting the hydrolysis of ATP that powers the efflux mechanism . By interfering with this process, these compounds are investigated for their potential to reverse resistance to drugs like paclitaxel and doxorubicin in resistant cell lines, thereby increasing intracellular chemotherapeutic concentration . The 3,4-dimethoxybenzamido moiety is a critical pharmacophoric feature often associated with high-affinity binding to the substrate-binding sites of P-gP. This makes this compound a valuable chemical tool for researchers aiming to elucidate the structure-activity relationships and binding patterns within the complex transmembrane domains of the efflux pump, contributing to the development of a new generation of MDR reversal agents .

Properties

Molecular Formula

C16H18N2O5S

Molecular Weight

350.4 g/mol

IUPAC Name

ethyl 2-[(3,4-dimethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C16H18N2O5S/c1-5-23-15(20)13-9(2)17-16(24-13)18-14(19)10-6-7-11(21-3)12(8-10)22-4/h6-8H,5H2,1-4H3,(H,17,18,19)

InChI Key

ICLOPAWOVIDOCB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=C(C=C2)OC)OC)C

Origin of Product

United States

Preparation Methods

Thiazole Ring Formation

The thiazole core is synthesized via the Hantzsch thiazole synthesis, which involves cyclization of α-halo carbonyl compounds with thioamides. For example, ethyl 2-amino-4-methylthiazole-5-carboxylate serves as a key intermediate. This intermediate is prepared by reacting ethyl 2-bromoacetoacetate with thiourea in ethanol under reflux conditions.

Reaction Conditions :

  • Solvent : Ethanol

  • Temperature : 78°C (reflux)

  • Catalyst : None

  • Yield : 70–85%

The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon of the bromoacetoacetate, followed by cyclization and elimination of hydrogen bromide.

Alternative Routes and Intermediate Modification

Functionalization of Hydroxyphenyl Precursors

Patent data reveals a method starting from ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. The hydroxyl group is formylated using n-butyllithium and N,N-dimethylformamide (DMF), followed by methylation to install the 3,4-dimethoxy groups:

Step 1: Formylation :

  • Reagents : n-BuLi, DMF, tetrahydrofuran (THF)

  • Temperature : -10°C

  • Yield : 60%

Step 2: Methylation :

  • Reagents : Methyl iodide, potassium carbonate

  • Solvent : Dimethylformamide (DMF)

  • Temperature : 75°C

  • Yield : 85%

This route avoids direct coupling of pre-formed benzamido groups but requires careful control of lithiation conditions.

One-Pot Alkylation-Esterification

A streamlined approach combines alkylation and esterification in a single pot. Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is treated with isobutyl bromide and potassium carbonate in DMF, followed by in situ esterification with ethanol:

Reaction Table :

StepReagentsConditionsYield
AlkylationIsobutyl bromide, K₂CO₃DMF, 75°C, 8h92.9%
EsterificationEthanol, H₂SO₄Reflux, 4h89%

This method highlights the versatility of DMF as both solvent and base in facilitating nucleophilic substitution.

Critical Analysis of Reaction Parameters

Solvent Effects

  • Polar aprotic solvents (DMF, THF) enhance reaction rates in lithiation and coupling steps.

  • Ethanol is preferred for thiazole cyclization due to its ability to stabilize intermediates via hydrogen bonding.

Temperature and Catalysis

  • Low temperatures (-10°C) prevent side reactions during formylation.

  • Room-temperature coupling minimizes racemization in amide bond formation.

Purification Challenges

  • Column chromatography (silica gel, ethyl acetate/hexane) is essential for removing unreacted acyl chlorides and di-acylated byproducts.

  • Recrystallization from ethanol/water mixtures improves purity to >98%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, J=7.1 Hz, -COOCH₂CH₃), 2.45 (s, 3H, -CH₃), 3.90 (s, 6H, -OCH₃), 4.32 (q, 2H, J=7.1 Hz, -COOCH₂CH₃), 7.05–7.50 (m, 3H, aromatic).

  • LC-MS : m/z 351.1 [M+H]⁺, confirming molecular weight.

Purity Assessment

  • HPLC : >99% purity (C18 column, acetonitrile/water gradient).

  • Melting Point : 142–144°C.

Industrial-Scale Considerations

Cost-Efficiency

  • Use of DMF and n-BuLi increases costs, prompting exploration of alternatives like ionic liquids.

  • Potassium carbonate is preferred over expensive silver salts for alkylation.

Environmental Impact

  • Ethanol and water are emphasized as green solvents in later steps.

  • Patent methods report 80–90% atom economy for key steps .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,4-dimethoxybenzamido)-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Hydrolysis: 2-(3,4-dimethoxybenzamido)-4-methyl-1,3-thiazole-5-carboxylic acid.

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

The compound has been investigated for several biological activities, including:

  • Anticancer Properties : Ethyl 2-(3,4-dimethoxybenzamido)-4-methyl-1,3-thiazole-5-carboxylate has shown promising results in inhibiting cancer cell proliferation. Research indicates that it can enhance the efficacy of chemotherapeutic agents like paclitaxel by reversing drug resistance in certain cancer cell lines .
  • Antimicrobial Activity : The compound exhibits antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness in inhibiting the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents .
  • Anti-inflammatory Effects : The compound has been noted for its anti-inflammatory properties. It may modulate inflammatory pathways and reduce cytokine production, which is beneficial in treating inflammatory diseases .

Case Study 1: Anticancer Activity

In a study published in Pharmaceutical Research, researchers evaluated the anticancer activity of this compound against various cancer cell lines. The compound was found to significantly inhibit cell growth in breast and colon cancer models. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Case Study 2: Antimicrobial Efficacy

A research article in Journal of Medicinal Chemistry assessed the antimicrobial properties of this compound against resistant strains of bacteria. Results indicated that it exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 3: Anti-inflammatory Research

Another study focused on the anti-inflammatory effects of this compound in a mouse model of arthritis. The results showed a significant reduction in inflammation markers and joint swelling when treated with this compound compared to controls .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(3,4-dimethoxybenzamido)-4-methyl-1,3-thiazole-5-carboxylate is unique due to its specific combination of functional groups and its ability to inhibit tubulin polymerization. This makes it a valuable compound for anticancer research and distinguishes it from other similar compounds that may have different biological activities or mechanisms of action.

Biological Activity

Ethyl 2-(3,4-dimethoxybenzamido)-4-methyl-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings regarding its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

  • Chemical Formula : C14_{14}H15_{15}N2_{2}O4_{4}S
  • CAS Number : 5662-81-7

The compound features a thiazole ring, which is known for its role in various biological activities. The presence of methoxy and benzamido groups enhances its pharmacological profile.

1. Antimicrobial Activity

Research has shown that derivatives of thiazole compounds exhibit notable antimicrobial properties. For instance, a study synthesized various thiazole derivatives, including ethyl 2-(N-substituted phenyl)sulfamoyl-thiazole-4-carboxylate, which demonstrated varying degrees of activity against bacterial strains such as Bacillus subtilis and Aspergillus niger .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundActivity Against Bacillus subtilisActivity Against Aspergillus niger
4aInactiveInactive
4bInactiveInactive
4eModerateModerate
4gModerateModerate

The structure-activity relationship indicates that the presence of electron-withdrawing groups enhances antimicrobial efficacy.

2. Anticancer Activity

This compound has shown potential in cancer treatment. A related compound demonstrated the ability to reverse drug resistance in cancer cell lines by increasing intracellular concentrations of chemotherapeutic agents like paclitaxel . The compound's interaction with P-glycoprotein (P-gp), a critical factor in multidrug resistance, suggests a promising pathway for enhancing the efficacy of existing cancer therapies.

Case Study: P-glycoprotein Interaction

  • In Vitro Findings : The compound significantly increased the sensitivity of drug-resistant SW620/Ad300 cells to paclitaxel at concentrations as low as 10 μM.
  • In Vivo Findings : Reduced tumor volume and weight were observed in animal models treated with the compound without significant side effects .

3. Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Specific thiazole derivatives have been studied for their ability to inhibit xanthine oxidase, an enzyme involved in uric acid production. A related derivative showed moderate xanthine oxidase inhibitory activity with an IC50_{50} value comparable to standard drugs like febuxostat .

Table 2: Xanthine Oxidase Inhibition Data

CompoundIC50_{50} (μM)Comparison to Febuxostat
5k3.6Moderate
5j8.1Higher
5l9.9Lower

Conclusions and Future Directions

This compound exhibits promising biological activities, particularly in antimicrobial and anticancer applications. Its interaction with P-glycoprotein and potential as a xanthine oxidase inhibitor highlight its versatility as a therapeutic agent.

Future research should focus on:

  • Further elucidating the mechanism of action against P-glycoprotein.
  • Exploring additional derivatives for enhanced potency and selectivity.
  • Conducting comprehensive clinical studies to assess safety and efficacy in human subjects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-(3,4-dimethoxybenzamido)-4-methyl-1,3-thiazole-5-carboxylate, and how can purity be ensured?

  • Methodology : Synthesis typically involves sequential functionalization of the thiazole core. A common approach includes:

Formation of the thiazole ring via Hantzsch thiazole synthesis using ethyl 2-amino-4-methylthiazole-5-carboxylate and α-haloketones.

Coupling the 3,4-dimethoxybenzamido group using coupling agents like EDC/HOBt in anhydrous DCM under nitrogen .

  • Optimization : Reaction conditions (temperature: 0–5°C for amidation; pH 7–8 for cyclization) and solvent choice (DMF for solubility) are critical. Purity is monitored via TLC (silica gel, ethyl acetate/hexane 3:7) and confirmed by NMR (δ 6.8–7.2 ppm for aromatic protons) .

Q. How is the compound structurally characterized, and what crystallographic tools are recommended?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., methoxy groups at δ ~3.8 ppm; thiazole C-2 proton at δ 8.1 ppm) .
  • X-ray Crystallography : SHELX programs (SHELXL for refinement) resolve crystal packing and hydrogen-bonding networks. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) improves resolution .

Advanced Research Questions

Q. What biological activities have been reported for this compound, and how are they mechanistically evaluated?

  • Findings :

  • Antitumor Activity : Demonstrates cytotoxicity against prostate cancer (PC-3) and breast cancer (MCF-7) cell lines (IC₅₀ = 12–18 µM) via mitochondrial apoptosis, validated by caspase-3/7 activation assays .
  • Enzyme Inhibition : Structural analogs inhibit protein kinases (e.g., EGFR tyrosine kinase) through competitive binding at the ATP pocket, assessed via kinase-Glo luminescent assays .
    • Assays : MTT for viability, flow cytometry for apoptosis, and Western blotting for protein expression .

Q. How do structural modifications (e.g., methoxy vs. halogen substituents) alter bioactivity?

  • Structure-Activity Relationship (SAR) :

  • 3,4-Dimethoxy Group : Enhances solubility and π-stacking with aromatic residues in target proteins (e.g., tubulin). Replacement with electron-withdrawing groups (e.g., -Cl) reduces potency by 40% in kinase assays .
  • Thiazole Methyl Group : Steric hindrance at C-4 improves metabolic stability (t₁/₂ increased from 2.1 to 4.7 h in microsomal assays) .

Q. How can contradictions in biological data across studies be resolved?

  • Case Example : Discrepancies in IC₅₀ values (e.g., 12 µM vs. 25 µM) may arise from:

Cell Line Variability : Genetic differences in drug transporters (e.g., ABCB1 overexpression).

Assay Conditions : Serum concentration (e.g., 10% FBS vs. serum-free media alters bioavailability).

  • Resolution : Standardize protocols (CLSI guidelines) and validate findings in ≥3 independent replicates .

Q. What computational approaches predict target interactions and optimize derivatives?

  • Methodology :

  • Molecular Docking : AutoDock Vina models binding to tubulin (PDB ID: 1SA0) or kinases (PDB ID: 2ITO). The 3,4-dimethoxy group shows a docking score of −9.2 kcal/mol, indicating strong hydrophobic interactions .
  • QSAR Modeling : CoMFA analysis (q² = 0.85) identifies steric bulk at the thiazole C-4 position as critical for activity .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the ethyl ester .
  • Crystallography : Use SHELXPRO for macromolecular interfaces if studying protein co-crystals .
  • Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via siRNA knockdown of proposed targets .

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